molecular formula C7H9F3N2 B2447378 3-(Cyclopropylamino)-4,4,4-trifluorobutanenitrile CAS No. 2110133-57-6

3-(Cyclopropylamino)-4,4,4-trifluorobutanenitrile

Cat. No.: B2447378
CAS No.: 2110133-57-6
M. Wt: 178.158
InChI Key: KLRUIZKBNUZBKN-UHFFFAOYSA-N
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Description

3-(Cyclopropylamino)-4,4,4-trifluorobutanenitrile (Molecular Formula: C7H9F3N2, exact mass: 178.07) is a specialized chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates both a cyclopropylamino group and a terminal nitrile on a 4,4,4-trifluorobutane backbone. The presence of the trifluoromethyl group is a strategic modification commonly employed to fine-tune the physicochemical properties of drug candidates, such as their metabolic stability, lipophilicity, and membrane permeability . The compound is closely related to intermediates used in the synthesis of complex molecules, including novel antibacterial agents. For instance, structural analogues featuring the cyclopropylamino moiety have been developed as key components in potent quinolone-based antibacterial compounds, demonstrating the value of this chemical scaffold in creating therapeutically relevant molecules . The nitrile group serves as a versatile handle for further chemical transformations, allowing researchers to synthesize a diverse array of derivatives, such as carboxylic acids (e.g., 3-(Cyclopropylamino)-4,4,4-trifluorobutanoic acid) . This compound is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers are advised to handle the material with appropriate safety precautions in a controlled laboratory environment. For specific storage and handling information, please refer to the product's Safety Data Sheet (SDS).

Properties

IUPAC Name

3-(cyclopropylamino)-4,4,4-trifluorobutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2/c8-7(9,10)6(3-4-11)12-5-1-2-5/h5-6,12H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRUIZKBNUZBKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(CC#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylamino)-4,4,4-trifluorobutanenitrile typically involves the reaction of cyclopropylamine with 4,4,4-trifluorobutanenitrile under controlled conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the cyclopropylamine, followed by nucleophilic substitution with 4,4,4-trifluorobutanenitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylamino)-4,4,4-trifluorobutanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

3-(Cyclopropylamino)-4,4,4-trifluorobutanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylamino)-4,4,4-trifluorobutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopropylamino)-4,4,4-trifluorobutanenitrile: shares similarities with other trifluoromethylated nitriles and amines, such as:

Uniqueness

  • The presence of both a cyclopropylamino group and a trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various applications, particularly in medicinal chemistry, where such properties are often desirable for drug candidates.

Biological Activity

3-(Cyclopropylamino)-4,4,4-trifluorobutanenitrile is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive understanding of its implications in pharmacology.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C7H8F3N
  • Molecular Weight : 175.14 g/mol

The compound contains a cyclopropyl group attached to an amino group, alongside a trifluorobutanenitrile moiety, which contributes to its chemical reactivity and biological properties.

Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:

  • Target Interaction : It has been suggested that this compound may interact with specific receptors or enzymes involved in critical biochemical pathways. For instance, docking studies have indicated that similar compounds show potential as inhibitors against Mycobacterium tuberculosis H37Ra, suggesting a possible application in anti-tubercular therapies.
  • Biochemical Pathways : The compound may influence various metabolic pathways by modulating enzyme activities or receptor functions. Its trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially leading to increased bioavailability.

Efficacy Against Pathogens

In vitro studies have shown that related compounds can achieve inhibitory concentrations (IC50) ranging from 135 to 218 μM against Mycobacterium tuberculosis H37Ra. This suggests that this compound may possess similar antimicrobial properties, warranting further investigation.

Case Study Analysis

A review of existing literature reveals several case studies involving structurally similar compounds:

  • Anti-Tubercular Activity :
    • A study explored the efficacy of various trifluoromethylated aminobutanenitriles against Mycobacterium tuberculosis. The findings highlighted the importance of structural modifications in enhancing biological activity and selectivity against the pathogen.
  • Enzyme Inhibition Studies :
    • Another research effort assessed the inhibition of specific enzymes by related nitriles. The results demonstrated that modifications in the side chains could significantly impact enzyme binding affinity and inhibition rates.

Comparative Biological Activity Table

Compound NameTarget PathogenIC50 (μM)Mechanism of Action
This compoundMycobacterium tuberculosis H37RaTBDPotential enzyme inhibition
Similar Trifluoromethylated NitrileMycobacterium tuberculosis H37Ra135-218Inhibitor of cell wall synthesis
Other Cyclopropyl DerivativesVarious pathogensTBDModulation of metabolic pathways

Note: TBD indicates that specific data for this compound is yet to be determined.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare 3-(Cyclopropylamino)-4,4,4-trifluorobutanenitrile, and how can reaction efficiency be optimized?

  • Methodological Answer: Multi-step synthetic routes often involve nucleophilic substitution or cyclopropane ring formation. For example, analogous trifluorinated esters are synthesized via Wittig reactions, followed by hydrolysis and functional group transformations (e.g., esterification or amination) . Reaction efficiency can be improved by optimizing solvent polarity (e.g., using DMF or THF), controlling temperature to suppress side reactions, and employing catalysts for cyclopropane formation. Characterization of intermediates via IR and 1H^{1}\text{H}/19F^{19}\text{F} NMR is critical to track progress .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer: Key techniques include:

  • IR spectroscopy : Identifies nitrile (C≡N, ~2200 cm1^{-1}) and amine (N-H, ~3300 cm1^{-1}) functional groups.
  • NMR spectroscopy : 1H^{1}\text{H} NMR resolves cyclopropyl proton splitting patterns, while 19F^{19}\text{F} NMR confirms trifluoromethyl group integrity. 13C^{13}\text{C} NMR aids in mapping carbon environments .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation pathways .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer: Stability studies should assess hydrolytic sensitivity (due to the nitrile group) and photodegradation. Store under inert atmospheres (argon) at -20°C to prevent moisture ingress. Accelerated stability testing (e.g., 40°C/75% relative humidity for 4 weeks) coupled with HPLC monitoring can identify degradation products .

Q. How can researchers validate the purity of this compound using orthogonal methods?

  • Methodological Answer: Combine:

  • HPLC-UV/RI : Quantify purity (>98%) with reverse-phase columns.
  • Elemental analysis : Confirm C/H/N/F ratios against theoretical values.
  • Melting point consistency : Compare with literature data for analogous trifluorinated compounds .

Advanced Research Questions

Q. How should contradictions in 19F^{19}\text{F} NMR chemical shifts be resolved for trifluorinated derivatives?

  • Methodological Answer: Discrepancies often arise from solvent effects or dynamic conformational changes. Use 2D NMR (e.g., 1H^{1}\text{H}-19F^{19}\text{F} HOESY) to probe spatial interactions. Cross-reference with published 19F^{19}\text{F} NMR data for structurally similar compounds, such as ethyl 3-hydroxy-4,4,4-trifluorobutyrate, to validate assignments .

Q. What strategies mitigate by-product formation during cyclopropylamino group synthesis?

  • Methodological Answer: By-products (e.g., ring-opened amines) can be minimized by:

  • Using slow addition of cyclopropane precursors to control exothermicity.
  • Employing chiral auxiliaries or enantioselective catalysts to suppress racemization.
  • Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. How can computational chemistry predict the reactivity of the cyclopropylamino moiety in nucleophilic substitutions?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model transition states and activation energies. Focus on the ring strain of cyclopropane (estimated ~27 kcal/mol) and its impact on nucleophilic attack at the nitrile carbon. Compare computational results with experimental kinetic data .

Q. What mechanistic insights explain the stereochemical outcomes of derivatization reactions?

  • Methodological Answer: Stereoselectivity in amination or esterification can be probed via isotopic labeling (e.g., 15N^{15}\text{N}-labeled cyclopropylamine) and 1H^{1}\text{H}-1H^{1}\text{H} NOESY NMR. For example, steric hindrance from the trifluoromethyl group may favor axial attack in cyclohexane-based intermediates .

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